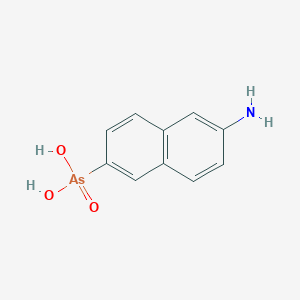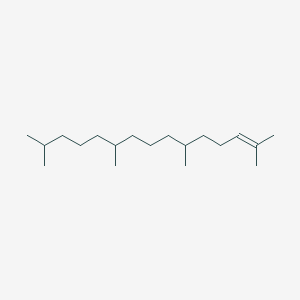
Phyt-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phyt-2-ene is an isoprenoid hydrocarbon with the molecular formula C20H40. It is a naturally occurring compound found in various biological systems, including plants and animals. This compound is part of the larger family of phytol derivatives and is known for its role in the biosynthesis of other important biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phyt-2-ene can be synthesized through the reductive desulfurization of E-phyt-2-ene-1-thiol. This process involves reacting E-phyt-2-ene-1-thiol with hydrogen sulfide in an aqueous solution at 50°C. The reaction mixture is then extracted with dichloromethane and chromatographed on a silica gel column to separate the alkenes from the organic sulfur compounds .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant oils. The process includes distillation and chromatographic techniques to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Phyt-2-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phyt-2-en-1-ol and other oxygenated derivatives.
Reduction: The compound can be reduced to form phytane, a saturated hydrocarbon.
Substitution: this compound can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions typically use chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Phyt-2-en-1-ol, phyt-2-en-1-one.
Reduction: Phytane.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Phyt-2-ene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various isoprenoid compounds.
Biology: Studied for its role in the biosynthesis of chlorophyll and other essential biomolecules.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phyt-2-ene involves its interaction with various molecular targets and pathways. In biological systems, this compound is involved in the biosynthesis of chlorophyll and other isoprenoid compounds. It acts as a precursor molecule, undergoing enzymatic transformations to form more complex biomolecules. The pathways involved include the mevalonate pathway and the methylerythritol phosphate pathway.
Comparación Con Compuestos Similares
Phyt-2-ene is similar to other isoprenoid hydrocarbons such as phytane, phyt-1-ene, and neophytadiene. it is unique in its specific structure and reactivity:
Phytane: A saturated hydrocarbon derived from the reduction of this compound.
Phyt-1-ene: An isomer of this compound with a different position of the double bond.
Neophytadiene: A related isoprenoid with a different arrangement of double bonds.
This compound stands out due to its specific role in the biosynthesis of chlorophyll and its unique chemical reactivity.
Propiedades
Número CAS |
2140-83-2 |
|---|---|
Fórmula molecular |
C19H38 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
2,6,10,14-tetramethylpentadec-2-ene |
InChI |
InChI=1S/C19H38/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h10,17-19H,7-9,11-15H2,1-6H3 |
Clave InChI |
YJDOTLRMRJYGGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


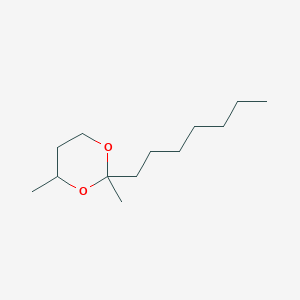
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)


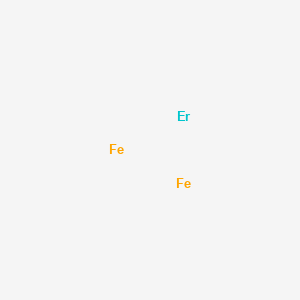
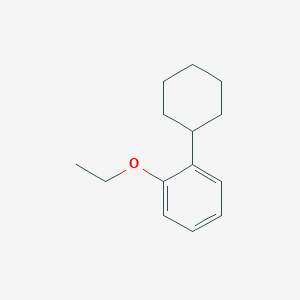

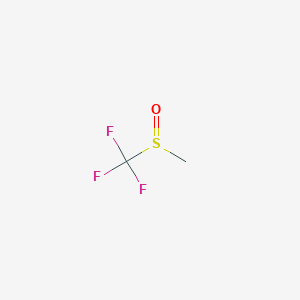
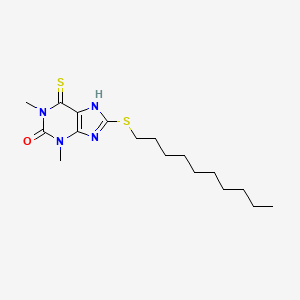
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)


